

Spectroscopic data for H-D-Phg-OH (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *H-D-Phg-OH*

Cat. No.: *B555899*

[Get Quote](#)

A comprehensive analysis of the spectroscopic data for D-Phenylglycine (**H-D-Phg-OH**) is presented below, tailored for researchers, scientists, and professionals in drug development. This guide provides a detailed overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for D-Phenylglycine.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹ H NMR	Chemical Shift (δ) ppm
Phenyl (C ₆ H ₅)	7.40 - 7.55 (m)
α-CH	5.20 (s)
¹³ C NMR	Chemical Shift (δ) ppm
Carbonyl (C=O)	174.5
Quaternary Phenyl (C-CH)	135.0
Phenyl (CH)	129.5 (2C)
Phenyl (CH)	129.0 (2C)
Phenyl (CH)	128.0
α-Carbon (CH)	58.0

Note: NMR data can vary based on the solvent used. The data presented is a representative compilation from typical solvents like D₂O or DMSO-d₆.

Table 2: Infrared (IR) Spectroscopy Data

Functional Group	Vibrational Frequency (cm ⁻¹)	Description
O-H Stretch (Carboxylic Acid)	3400 - 2500 (broad)	Characteristic broad absorption of H-bonded OH.
N-H Stretch (Amine)	3200 - 3000	Primary amine stretching vibrations.
C-H Stretch (Aromatic)	3100 - 3000	Stretching of C-H bonds on the phenyl ring.
C=O Stretch (Carboxylic Acid)	~1710	Carbonyl stretch of the carboxylic acid.
C=C Stretch (Aromatic)	~1600, ~1495, ~1455	Aromatic ring skeletal vibrations.
N-H Bend (Amine)	~1580	Bending vibration of the primary amine.

Table 3: Mass Spectrometry (MS) Data

Technique	m/z Value	Description
Electron Ionization (EI)	151	Molecular Ion [M] ⁺
Electron Ionization (EI)	106	Fragment ion, loss of the carboxyl group (-COOH)
Electron Ionization (EI)	79	Fragment ion, further fragmentation of the phenyl group.
Electron Ionization (EI)	77	Phenyl cation [C ₆ H ₅] ⁺
GC-MS (silylated derivative)	294	Molecular ion of the derivatized D-phenylglycine.[1]
GC-MS (silylated derivative)	178 (100%)	Base peak of the derivatized D-phenylglycine.[1]

Note: The molecular weight of D-Phenylglycine is 151.16 g/mol .[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A small quantity of D-Phenylglycine is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube. The concentration is typically in the range of 5-25 mg/mL.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
- **¹H NMR Acquisition:** Standard proton NMR experiments are performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shifts, and a relaxation delay of 1-5 seconds.
- **¹³C NMR Acquisition:** Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay are often required due to the low natural abundance of ¹³C and its longer relaxation times.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0 ppm.

Infrared (IR) Spectroscopy

- **Sample Preparation:**
 - **KBr Pellet Method:** A small amount of D-Phenylglycine is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[\[3\]](#)
 - **Attenuated Total Reflectance (ATR):** A small amount of the solid sample is placed directly onto the ATR crystal.[\[7\]](#)

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for data acquisition.^[1]
- Data Acquisition: The sample is placed in the spectrometer's sample compartment, and a background spectrum (of air or the KBr pellet) is recorded. The sample spectrum is then acquired, and the background is automatically subtracted. The spectrum is typically recorded in the range of 4000-400 cm^{-1} .
- Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber (cm^{-1}) is analyzed to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

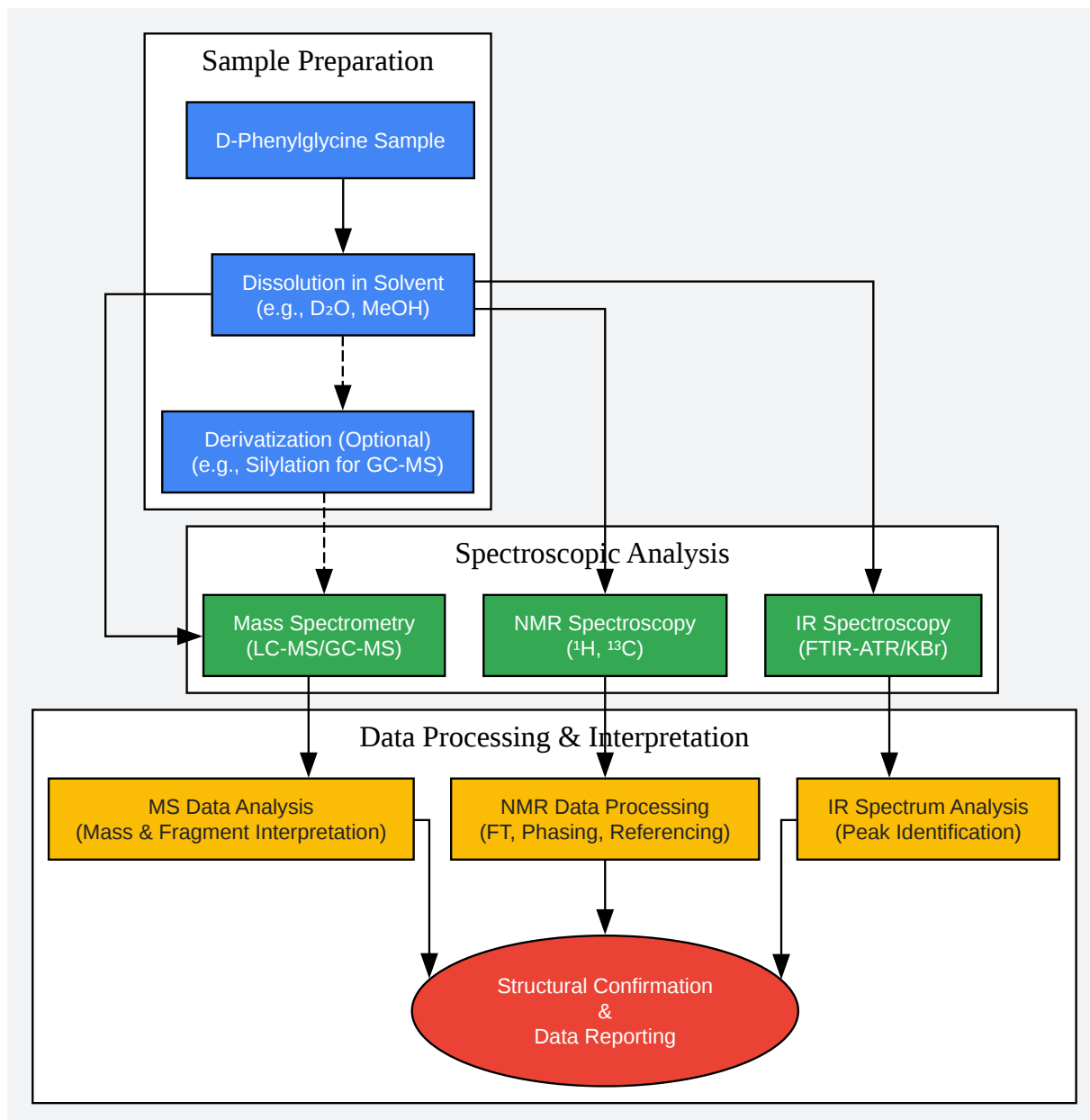
- Sample Introduction:
 - Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the ion source of the mass spectrometer.
 - Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or derivatized samples, the compound is first separated by gas chromatography before entering the mass spectrometer. D-phenylglycine may require derivatization (e.g., silylation) to increase its volatility.^[1]
 - Liquid Chromatography-Mass Spectrometry (LC-MS): The sample is separated by high-performance liquid chromatography (HPLC) before introduction into the mass spectrometer.^[8]
- Ionization:
 - Electron Ionization (EI): The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation. This is a common technique for GC-MS.
 - Electrospray Ionization (ESI): A high voltage is applied to the liquid sample to create an aerosol of charged droplets. This is a soft ionization technique commonly used for LC-MS.

- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .

Visualizations

Analytical Workflow for D-Phenylglycine Characterization

The following diagram illustrates a typical workflow for the analytical characterization of an amino acid like D-Phenylglycine.

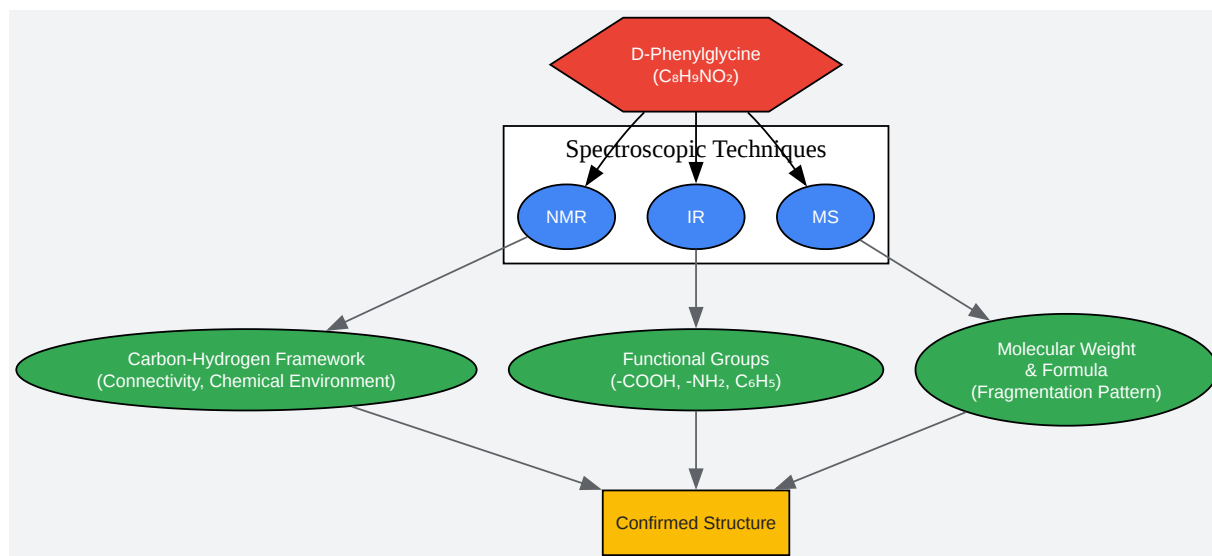


[Click to download full resolution via product page](#)

Caption: Analytical workflow for D-Phenylglycine characterization.

Logical Relationship of Spectroscopic Data

The following diagram illustrates how the different spectroscopic techniques provide complementary information for the structural elucidation of D-Phenylglycine.



[Click to download full resolution via product page](#)

Caption: Relationship of spectroscopic data for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scielo.br [scielo.br]
- 2. D-2-Phenylglycine(875-74-1) IR Spectrum [chemicalbook.com]
- 3. Phenylglycine, D- | C₈H₉NO₂ | CID 70134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. D-2-Phenylglycine(875-74-1) 1H NMR [m.chemicalbook.com]
- 5. (R)-(-)-2-Phenylglycine [webbook.nist.gov]
- 6. 2-Phenylglycine | C₈H₉NO₂ | CID 3866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. Amino Acid Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- To cite this document: BenchChem. [Spectroscopic data for H-D-Phg-OH (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b555899#spectroscopic-data-for-h-d-phg-oh-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com